molecular formula C7H6N2 B043246 3-Cyano-4-methylpyridine CAS No. 5444-01-9

3-Cyano-4-methylpyridine

Cat. No. B043246
CAS RN: 5444-01-9
M. Wt: 118.14 g/mol
InChI Key: XLAPHZHNODDMDD-UHFFFAOYSA-N
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Description

3-Cyano-4-methylpyridine (3-CMP) is an aromatic heterocyclic compound that is used in many different scientific and industrial applications. It is an important intermediate in the production of pharmaceuticals, dyes, and other chemicals. 3-CMP is also used as a reagent in the synthesis of a variety of compounds, and as a catalyst in organic synthesis. In addition, it is used in the preparation of polymers and other materials.

Scientific Research Applications

Application in the Preparation of Pyridine Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .

Summary of the Application

3-Cyano-4-methylpyridine is used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . These catalysts have been employed in chemical reactions due to their high surface area, simple preparation, and modification .

Results or Outcomes

The specific results or outcomes were not detailed in the source. However, it was mentioned that the catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

Application in the Manufacturing of Niacinamide & Niacin (Vitamin B3)

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

3-Cyano-4-methylpyridine is used in the manufacturing of Niacinamide & Niacin (Vitamin B3) . These are essential nutrients that play a role in cellular metabolism .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

Application in the Synthesis of Arylthiazolines and Arylimidazolines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3-Cyano-4-methylpyridine is used in the preparation of arylthiazolines and arylimidazolines . These compounds have potential applications in medicinal chemistry .

Results or Outcomes

Application in the Manufacturing of Pymetrizone, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine

Summary of the Application

3-Cyano-4-methylpyridine is used in the manufacturing of Pymetrizone, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine . These compounds have extensive applications in pharmaceuticals & agrochemicals .

Results or Outcomes

Application in the Synthesis of 2-hydroxy-3-cyano-4-methylpyridine

Summary of the Application

3-Cyano-4-methylpyridine is used in the synthesis of 2-hydroxy-3-cyano-4-methylpyridine . This compound shows potential for hybrid formation technology due to its molecular and crystal structures, IR and Raman studies, and quantum chemical calculations .

Results or Outcomes

Application in the Separation of 3- and 4-methylpyridine Mixtures

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

3-Cyano-4-methylpyridine is used in a potential facile separation strategy for mixtures of 3- and 4-methylpyridine . This is especially important as these isomers are extremely difficult to separate by conventional means .

properties

IUPAC Name

4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAPHZHNODDMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281046
Record name 3-Cyano-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-methylpyridine

CAS RN

5444-01-9
Record name 4-Methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5444-01-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 19882
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Record name 5444-01-9
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Record name 3-Cyano-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-methylpyridine (20.0 g, 116 mmol) is dissolved in DMF (100 ml), and thereto is added cuprous cyanide (11.6 g, 30 mmol), and the mixture is heated under reflux for 18 hours. After cooling, a 25% aqueous ammonia (200 ml) and a saturated aqueous ammonium chloride solution (200 ml) are added to the reaction solution, and the mixture is extracted with ethyl acetate (200 ml×5). The organic layer is washed with a saturated brine (100 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (11.0 g) as colorless crystals, m.p. 75-78° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

hydrogenating the 3-cyano-2,6-dichloro-4-methylpyridine produced in b) in the presence of an organic solvent, with an hydrogenation catalyst selected from the group consisting of palladium (II) chloride and 10% Pd/C, at 50 to 150 psi, at a temperature of from 20° C. to 100° C., for 6 to 24 hours, to produce 3-cyano-4-methylpyridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloro-3-cyano-4-methylpyridine (47 g, 0.25 mol), sodium acetate (41.2 g, 0.5 mol), and palladium (II) chloride (0.5 g) in 220 mL of methanol was hydrogenated on a Parr apparatus under 50 PSI (initial pressure). When the uptake ceased the catalyst was filtered (solka floc) and the filtrate concentrated in vacuo. The crude residue was distilled under vacuum through a Vigreaux column and the product collected at 68°-72° C./2 mm (25.3 g, 85%, as a clear liquid).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Referring to JP-A-7-10841, 2,6-dichloro-4-methylnicotinonitrile (manufactured by Mabridge) (17.0 g, 90.9 mmol) was dissolved in methanol (450 ml), and 10% Pd—C (1.7 g, 10 wt. %) and sodium acetate (15.2 g, 186 mmol) were added. The mixture was stirred at room temperature under hydrogen pressure for 16 hrs. and the catalyst and the like were filtered off. The solvent was concentrated under reduced pressure, and the resulting mixture was partitioned between dichloromethane (300 ml)-5% aqueous sodium hydrogen carbonate (200 ml). The organic layer was dried and the resulting mixture was concentrated under reduced pressure. Recrystallization from a small amount of isopropyl ether gave the title compound (9.2 g, 86%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyano-4-methylpyridine
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3-Cyano-4-methylpyridine
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3-Cyano-4-methylpyridine
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3-Cyano-4-methylpyridine
Reactant of Route 6
3-Cyano-4-methylpyridine

Citations

For This Compound
93
Citations
E Kucharska, W Sąsiadek, J Janczak… - Vibrational …, 2010 - Elsevier
… The 2-hydroxy-3-cyano-4-methylpyridine (HCMP), studied in this paper, is expected to be the active unit in the construction of hybrid materials since, due to the substitution of the …
Number of citations: 9 www.sciencedirect.com
JM Bobbitt, DA SCOLA - The Journal of Organic Chemistry, 1960 - ACS Publications
… stitutes a structure proof, as the acid isolated is identical in all respects with an authentic sample prepared by theacid hydrolysis7 of 3-cyano-4methylpyridine. Methyl - 3 pyridinecarbox…
Number of citations: 157 pubs.acs.org
JL Webb, AH Corwin - Journal of the American Chemical Society, 1944 - ACS Publications
… McElvain and Goese report a yield of 12% ofthe 3-cyano-4-methylpyridine. Our yield varied from … However,McElvain and Goese6 successfully hydrolyzed 3-cyano-4methylpyridine to 4-…
Number of citations: 27 pubs.acs.org
X Ge, H Chen, C Cao, J Liu, C Qian, X Chen - Research on Chemical …, 2011 - Springer
… It was reported [7, 8] that 2-hydroxy-3-cyano-6-methylpyridine, an isomer of 2-hydroxy-3-cyano-4-methylpyridine 6, was obtained from the condensation of 3 and 4 in alkaline solution. …
Number of citations: 2 link.springer.com
LV Dyadyuchenko, VD Strelkov… - Chemistry of Heterocyclic …, 1999 - Springer
Isomeric conversion of 3,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)-dione to 5,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)-dione in polar solvents was shown. A new method for the …
Number of citations: 2 link.springer.com
FA Abu-Shanab - Journal of Chemical Research, 1999 - journals.sagepub.com
Ammonium 1,1,3-tricyano-2-methylprop-2-enide 1a and sodium 2-amino-1,1,3-tricyanoprop-2-enide 1b are treated with H 2 S in absolute ethanol to afford 3,4,6-trisubstituted pyridine-2(…
Number of citations: 15 journals.sagepub.com
RE Doolittle - 1963 - search.proquest.com
Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. Page 1 Reproduced with permission of the copyright owner. Further reproduction …
Number of citations: 2 search.proquest.com
Y Makido, T Kosone, M Takahashi, T Kitazawa - 2020 - inis.iaea.org
… Moessbauer spectroscopy of spin crossover complex Fe(3-cyano-4-methylpyridine) 2 [Ag(CN) 2 ] 2 … スピンクロスオーバー錯体Fe(3-cyano-4- methylpyridine) 2 [Ag(CN) 2 ] 2 のメスバウアー …
Number of citations: 0 inis.iaea.org
ЛВ Дядюченко, ВД Стрелков… - Chemistry of Heterocyclic …, 2013 - hgs.osi.lv
Isomeric conversion of 3, 5-dichloro-3-cyano-4-methylpyridine-2, 6 (1H)-dione to 5, 5-dichloro-3-cyano-4-methylpyridine-2, 6 (1H)-dione in polar solvents was shown. A new method for …
Number of citations: 3 hgs.osi.lv
JM Bobbitt, RE Doolittle - The Journal of Organic Chemistry, 1964 - ACS Publications
The synthesis of isoquinoline systems from a preformed pyridine nucleus offers numerous possibilities for placing substituent groups in either ring. As part of a continuing effort …
Number of citations: 27 pubs.acs.org

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